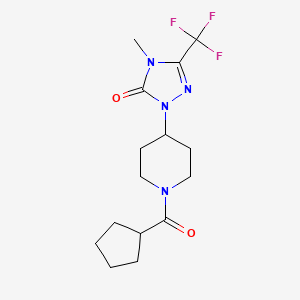
1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
説明
The compound 1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1,2,4-triazol-5-one core substituted with a cyclopentanecarbonyl-piperidine moiety and a trifluoromethyl group.
特性
IUPAC Name |
2-[1-(cyclopentanecarbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-20-13(15(16,17)18)19-22(14(20)24)11-6-8-21(9-7-11)12(23)10-4-2-3-5-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBYGGAKWVDKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3CCCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : CHFNO
Structural Representation
The compound features a triazole ring, a piperidine moiety, and trifluoromethyl groups, which contribute to its biological activity.
SMILES Notation
- SMILES :
CC(C(=O)N1CCCCC1)N2C(=NNC(=N2)C(F)(F)F)C(=O)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.
Pharmacological Effects
Research indicates that the compound exhibits:
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
- Anticancer Properties : In vitro studies suggest inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Antimicrobial Activity :
- Anticancer Activity :
- Inflammation Modulation :
Comparative Analysis of Similar Compounds
類似化合物との比較
Structural Analog 1: 1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences: The acyl group at the piperidine nitrogen is replaced with a 2-(4-(isopropylthio)phenyl)acetyl moiety instead of cyclopentanecarbonyl.
- Molecular Weight : ~499.5 g/mol (estimated from molecular formula).
Structural Analog 2: 3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences: Substitution at the triazolone ring includes an o-tolyl group instead of methyl and trifluoromethyl. The 3-chlorophenylpropanoyl group on piperidine may confer distinct electronic effects, influencing binding affinity to biological targets .
- Molecular Weight : 438.9 g/mol (exact value provided in evidence) .
Structural Analog 3: 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences :
- Incorporates a tetrahydrofuran ring with difluorophenyl and triazolylmethyl substituents, significantly increasing steric bulk.
- The hydroxypentan-3-yl group at position 1 of the triazolone may enhance solubility but reduce membrane permeability compared to the simpler methyl group in the target compound .
Data Table: Comparative Analysis of Key Analogs
Research Findings and Implications
- Impact of Substituents: The trifluoromethyl group in the target compound and Analog 1 is associated with increased metabolic stability and electronegativity, which may enhance target binding . Cyclopentanecarbonyl vs. Piperazine-containing analogs (e.g., Analog 3) exhibit extended hydrogen-bonding networks, suggesting utility in high-affinity enzyme inhibition .
Synthetic Challenges :
- The target compound’s cyclopentanecarbonyl-piperidine moiety requires careful stereochemical control during acylation, similar to methods used for Analog 1 .
- Introduction of the trifluoromethyl group likely employs fluorinated building blocks or late-stage trifluoromethylation, as seen in related triazolone syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


